molecular formula C17H12N4O2S B5888271 3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

Cat. No. B5888271
M. Wt: 336.4 g/mol
InChI Key: HJXOBSWEXRSEEY-UHFFFAOYSA-N
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Description

The compound “3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furyl group (a furan ring), a phenyl group (a benzene ring), a thiazol group (a ring containing nitrogen and sulfur), and a pyrazole group (a ring containing two nitrogens). The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex, with multiple ring structures and functional groups. These groups will contribute to the overall shape and properties of the molecule. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the carboxamide part could be involved in nucleophilic acyl substitution reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling “3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide” would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact toxicity or hazards associated with this compound .

Future Directions

The study of new compounds like “3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide” is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound, studying its properties, and testing its biological activity .

properties

IUPAC Name

3-(furan-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16(19-17-18-8-10-24-17)13-11-21(12-5-2-1-3-6-12)20-15(13)14-7-4-9-23-14/h1-11H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXOBSWEXRSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

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